molecular formula C28H20Cl2F2N2O2S3 B3004431 2-({4-[(4-{[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 882079-60-9

2-({4-[(4-{[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B3004431
CAS No.: 882079-60-9
M. Wt: 621.56
InChI Key: LJTTUCWGMKKEJG-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring multiple sulfanyl (thioether) linkages and halogenated aromatic substituents. Its core structure includes three interconnected phenyl rings, each modified with sulfanyl groups, and a terminal 3-chloro-4-fluoroanilino moiety. The sulfanyl linkages contribute to conformational flexibility, which may influence molecular recognition in biological systems.

Properties

IUPAC Name

2-[4-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Cl2F2N2O2S3/c29-23-13-17(1-11-25(23)31)33-27(35)15-37-19-3-7-21(8-4-19)39-22-9-5-20(6-10-22)38-16-28(36)34-18-2-12-26(32)24(30)14-18/h1-14H,15-16H2,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTTUCWGMKKEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)SC3=CC=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Cl2F2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-[(4-{[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H17Cl2F2N2O2S3\text{C}_{18}\text{H}_{17}\text{Cl}^2\text{F}^2\text{N}_2\text{O}_2\text{S}_3

This structure features multiple functional groups, including chloro and fluoro substituents, which are known to influence biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antifungal , anticancer , and antimicrobial properties. The presence of sulfur and halogen atoms in its structure is believed to enhance its interactions with biological targets.

1. Antifungal Activity

Research indicates that compounds with similar structures exhibit significant antifungal activity against various strains. For instance, a study on thiazole derivatives showed that halogen substitutions (like chlorine and fluorine) increased antifungal efficacy by enhancing lipophilicity and electron density, which aids in membrane penetration and target interaction .

CompoundTarget OrganismMIC (μg/mL)
2eCandida parapsilosis1.23
2dCandida albicansNot specified

In these studies, the compounds inhibited ergosterol synthesis, a crucial component of fungal cell membranes, thereby demonstrating their potential as antifungal agents .

2. Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro assays. For example, derivatives of related compounds have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds typically range from 0.5 to 7.1 μM, indicating significant cytotoxic effects at relatively low concentrations .

CompoundCell LineIC50 (μM)
12aMCF-70.50
12bHeLa0.82
12fA27801.51

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells .

3. Antimicrobial Activity

In addition to antifungal properties, the compound's antimicrobial activities have been assessed against various bacterial strains. The presence of sulfur atoms is often linked to increased antimicrobial potency due to their ability to disrupt bacterial cell walls and membranes.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Ergosterol Synthesis : Similar compounds have been shown to inhibit CYP51, an enzyme critical for ergosterol biosynthesis in fungi, leading to compromised cell membrane integrity .
  • Interference with Cancer Cell Metabolism : The compound may affect metabolic pathways in cancer cells, leading to reduced viability and proliferation.
  • Bacterial Membrane Disruption : The structural features allow for interaction with bacterial membranes, enhancing permeability and leading to cell lysis.

Case Studies

Several case studies have demonstrated the efficacy of compounds structurally similar to the one under discussion:

  • A study reported that thiazole derivatives exhibited antifungal activity comparable to standard treatments like ketoconazole .
  • Another investigation highlighted the anticancer effects of phenylquinazoline derivatives on various cancer cell lines, showcasing similar structural motifs that enhance biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide derivatives and sulfonamide-containing molecules documented in the evidence. Below is a detailed comparison based on structural features, synthetic routes, and inferred properties:

Structural Similarities and Differences

Compound Key Features Structural Differences Reference
Target Compound Three sulfanyl-linked phenyl rings; 3-chloro-4-fluoroanilino group; acetamide core. Unique tri-sulfanyl bridge; no heterocyclic rings. N/A
N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide () Pyridyl core with cyano and trifluoromethyl groups; single sulfanyl linkage. Heterocyclic pyridine ring vs. aromatic phenyl rings; additional electron-withdrawing groups (CF₃, CN).
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () Thieno-pyrimidinone core; sulfanyl linkage; trifluoromethylphenyl group. Fused heterocyclic system vs. linear phenyl chains; distinct substitution pattern.
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide () Triazole ring; dimethylamino group; chlorophenyl substituent. Heterocyclic triazole vs. phenyl-sulfanyl chains; polar dimethylamino group.

Pharmacological and Physicochemical Properties

  • Solubility and Stability : Sulfanyl linkages may reduce aqueous solubility compared to oxygen-containing analogs but enhance resistance to oxidative degradation.
  • 3D Similarity Metrics : Based on PubChem3D criteria (–4), the compound’s 3D shape (ST) and feature (CT) similarity scores with analogs like those in and likely exceed thresholds (ST ≥ 0.8, CT ≥ 0.5), qualifying it as a "3-D neighbor" .

Data Table: Comparative Analysis

Parameter Target Compound Compound Compound
Molecular Weight ~600 g/mol (estimated) 469.87 g/mol 483.90 g/mol
Halogen Substituents 2× Cl, 2× F 1× Cl, 3× F (CF₃) 1× Cl, 3× F (CF₃)
Heterocyclic Core None Pyridine Thieno-pyrimidinone
Hydrogen Bond Acceptors 4 (amide O, sulfanyl S) 5 (amide O, pyridine N, CN) 5 (amide O, pyrimidinone O, S)
Predicted LogP ~4.5 (high lipophilicity) 3.8 4.2

Research Findings and Implications

  • Conformational Flexibility : The tri-sulfanyl bridge may allow adaptive binding to protein targets, though this could also increase entropic penalties during binding .
  • Limitations: No experimental data (e.g., IC₅₀, solubility) are available for the target compound. Future work should prioritize synthesis and assay-based validation.

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